molecular formula C22H25FN2O3 B2504068 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921834-46-0

2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2504068
CAS RN: 921834-46-0
M. Wt: 384.451
InChI Key: KVFIEQFJPULJGJ-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a fluorinated heterocyclic amide, which is likely to possess unique biological properties due to the presence of the fluorine atom and the complex fused ring system. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of fluorinated heterocyclic compounds can be complex, as demonstrated by the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which required modifications to the Jacobsen cyclization process to obtain pure samples of the target compounds . Similarly, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones involved the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors, utilizing a nucleophilic vinylic substitution (S(N)V) reaction . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of fluorine, which can significantly influence the electronic properties of the molecule. For instance, the compound synthesized in paper involved a Fries rearrangement, which is a regioselective process influenced by the electronic effects of substituents like fluorine. The molecular structure of 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide would likely exhibit similar electronic characteristics due to the fluorine atom.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often facilitated by the unique reactivity of the fluorine atom. The synthesis of fluorinated benzothiazoles showed that these compounds could be potently cytotoxic, indicating that they can participate in biological reactions leading to cell death . The compound from paper was synthesized using a microwave-assisted Fries rearrangement, which is a specific type of chemical reaction that could also be relevant for the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine, which is highly electronegative and can affect properties such as solubility, stability, and reactivity. The fluorinated compounds in the papers provided were used in biological contexts, suggesting that they have properties suitable for interaction with biological systems . The compound 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide would likely share some of these properties, making it a candidate for further biological studies.

Scientific Research Applications

PET Imaging in Alzheimer's Disease

  • Research Application : The compound has potential application in positron emission tomography (PET) imaging for detecting cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives show high affinity for β-amyloid aggregates, suggesting their utility in live brain tissue imaging (Cui et al., 2012).

Synthesis and Chemical Reactivity

  • Research Application : The compound is involved in the synthesis of fluorinated benzoxazines and benzoxazepin-5-ones. This research highlights its role in creating novel heterocyclic compounds, which are significant in the development of new pharmaceuticals (Meiresonne et al., 2015).

Antitumor Properties

  • Research Application : Fluorinated benzothiazoles, closely related to the compound , have shown potent cytotoxic effects in vitro, particularly against human breast cancer cell lines. This indicates potential application in cancer therapy (Hutchinson et al., 2001).

Antibacterial Agents

  • Research Application : The compound contributes to the design and synthesis of novel analogs with promising antibacterial activity. This application is particularly relevant in the ongoing battle against drug-resistant bacterial strains (Palkar et al., 2017).

Antipsychotic Potential

  • Research Application : Certain benzamides, structurally related to the compound, have been explored as potential multireceptor antipsychotics. These findings suggest a possible role in developing new treatments for psychiatric disorders (Yang et al., 2016).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-10-9-15(11-19(18)28-13-22(3,4)21(25)27)24-20(26)16-7-5-6-8-17(16)23/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIEQFJPULJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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